Physicochemical Profile: Dimethylcarbamoyl vs. Methoxy Comparison
The target compound (MW 332.32 g/mol) is 41.06 g/mol heavier than its closest commercial analog, (E)-ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate (MW 291.26 g/mol), owing to the dimethylcarbamoyl group at the ortho position replacing a methoxy group at the meta position [1]. This mass difference corresponds to an additional 14.1% molecular weight and introduces a tertiary amide functionality (H-bond acceptor count = 7 vs. 6 for the methoxy analog) absent in the comparator [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 332.32 g/mol; H-bond acceptors = 7 (InChI-derived); Formula C₁₅H₁₆N₄O₅ |
| Comparator Or Baseline | (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate (CAS 501684-26-0): MW = 291.26 g/mol; H-bond acceptors = 6; Formula C₁₃H₁₃N₃O₅ |
| Quantified Difference | ΔMW = +41.06 g/mol (+14.1%); ΔH-bond acceptors = +1 |
| Conditions | Calculated from vendor-reported molecular formulas and InChI/SMILES structures |
Why This Matters
For medicinal chemistry and agrochemical lead optimization programs, the dimethylcarbamoyl group provides an additional hydrogen-bond acceptor and altered lipophilicity profile compared to methoxy analogs, enabling exploration of distinct chemical space within patent landscapes.
- [1] PubChem. (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate, CAS 501684-26-0. National Center for Biotechnology Information. View Source
